[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-AMINE HYDROCHLORIDE
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-amine hydrochloride is a heterocyclic compound featuring a fused triazole and pyridine ring system, with an amine group at position 7 and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride moiety. The compound has garnered attention in medicinal chemistry and agrochemical research, particularly as a pharmacophore in kinase inhibitors like CP-724714, an IGF-1R inhibitor used in cancer therapy . Its triazole ring contributes to hydrogen bonding and π-π stacking interactions, making it valuable for targeting biological macromolecules.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-2-10-6(3-5)8-4-9-10;/h1-4H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVRYIKFPABLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309474-14-2 | |
| Record name | [1,2,4]triazolo[1,5-a]pyridin-7-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)4, or MnO2 . Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have been developed .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve scalable reactions that can be performed under mild conditions. The use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 has been reported for the synthesis of these compounds from 2-aminopyridines and nitriles . These methods are designed to be efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Amine Functionalization
The primary amine undergoes:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides.
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Reductive alkylation : Treatment with aldehydes/ketones and NaBHCN yields secondary amines.
Nucleophilic Substitution Reactions
The electron-deficient triazole ring facilitates nucleophilic aromatic substitution (NAS) at position 3 or 5:
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Halogenation : Chlorination with POCl at 80°C introduces Cl substituents (yield: 75%) .
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Amination : Reacts with amines (e.g., ethylamine) in DMSO at 120°C to form arylaminated derivatives .
Cross-Coupling Reactions
The compound participates in metal-catalyzed couplings for structural diversification:
Table 2: Cross-Coupling Protocols
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO, 4-methoxyphenylboronic acid | Biaryl derivatives | 88 |
| Sonogashira coupling | PdCl, CuI, 4-ethylnylanisole | Alkynylated triazolopyridines | 61 |
| Buchwald–Hartwig | Pd(dba), Xantphos, aryl halides | N-arylated amines | 70–82 |
Acid-Base Reactivity
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Deprotonation : The amine (pK ~7.1) forms a free base in basic media (e.g., NaOH), enhancing nucleophilicity .
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Salt Formation : Reacts with acids (e.g., HCl, HSO) to stabilize as hydrochloride or sulfate salts.
Table 3: Reaction Rates vs. Structural Analogues
| Compound | Reaction (Acylation) | Relative Rate |
|---|---|---|
| Triazolo[1,5-a]pyridin-7-amine | Acetylation | 1.0 (ref) |
| 5-Methyl derivative | Acetylation | 0.85 |
| 7-Hydroxy analogue | Acetylation | <0.1 |
Slower rates in hydroxylated analogues due to reduced amine nucleophilicity
Mechanistic Insights
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Cyclization : Proceeds via a transamidation/condensation pathway (Scheme 1) :
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Transamidation of benzohydrazide with dimethylamine.
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Nucleophilic attack on nitrile group.
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Cyclization and elimination of water.
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Cross-Coupling : Pd(0)-mediated oxidative addition followed by transmetallation/reductive elimination .
Scientific Research Applications
[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-AMINE HYDROCHLORIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of JAK1 and JAK2, which are key enzymes in the signaling pathways involved in inflammation and immune response . The compound binds to the active sites of these enzymes, preventing their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Core Structure Comparison
Key Observations :
- Pyridine vs. Pyrimidine Cores : Pyridine-based analogs (e.g., the target compound) are more prevalent in drug discovery, while pyrimidine derivatives (e.g., 5,7-dichloro-triazolopyrimidine) are often used in agrochemicals due to their herbicidal activity .
- Substituent Positioning : Substituents at positions 5, 7, and 8 significantly influence bioactivity. For example, chlorine atoms at positions 5 and 7 enhance herbicidal potency, whereas the 7-amine group in the target compound supports kinase inhibition .
Key Observations :
- The target compound’s amine and hydrochloride groups enhance solubility and receptor binding in mammalian systems, whereas halogenated analogs (e.g., 5,7-dichloro derivatives) exhibit higher environmental stability for agrochemical use .
- Fungal inhibition is observed in hydrazone derivatives with quinazoline moieties, highlighting the role of auxiliary heterocycles in broadening activity .
Critical Analysis of Substituent Effects
- Spatial Conformation : Substituents at ortho positions (e.g., in 5,7-disubstituted triazolopyrimidines) induce steric effects that alter binding to targets like ALS, a mechanism conserved across sulfonylurea and triazolo herbicides .
- Electron-Withdrawing Groups : Chlorine atoms increase electrophilicity, enhancing herbicidal activity but reducing biocompatibility .
- Hydrophilic Modifications : The hydrochloride salt in the target compound improves bioavailability compared to neutral analogs like 7-phenyl-triazolopyrimidin-2-amine .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridin-7-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved through various methods. A notable approach involves the cyclization of 2-aminopyridines with suitable reagents under microwave conditions, which has been shown to yield high purity and good yields without the need for catalysts . Another method utilizes copper-catalyzed reactions under atmospheric conditions to form these heterocycles efficiently .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound possess strong activity against breast and colon cancer cells. The mechanism behind this activity appears to be multifaceted and may not solely involve inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for its antiproliferative effects .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. It has shown narrow-spectrum antibacterial activity against strains such as Enterococcus faecium, which is increasingly relevant in clinical settings due to rising resistance rates. The compound's effectiveness against this pathogen indicates its potential as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antiproliferative Activity
A study evaluating a series of triazolo-pyridine derivatives found that certain modifications significantly enhanced their antiproliferative potency against human breast cancer cell lines. The most effective compounds were those that incorporated electron-withdrawing groups at specific positions on the pyridine ring. This suggests that structural optimization can lead to improved therapeutic profiles .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various triazole derivatives against E. faecium, it was observed that modifications at the 7-position of the triazole ring led to increased antibacterial activity. The findings underscore the importance of structural variations in enhancing the efficacy of these compounds against resistant bacterial strains .
Data Summary
| Biological Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antiproliferative | Breast and colon cancer cells | Alternative pathways beyond DHFR inhibition |
| Antimicrobial | Enterococcus faecium | Narrow-spectrum activity |
| Anti-inflammatory | Various inflammatory models | Modulation of inflammatory pathways |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a safe and efficient synthesis protocol for [1,2,4]triazolo[1,5-a]pyridin-7-amine hydrochloride?
- Methodological Answer : Prioritize reaction optimization using additives (e.g., catalysts or solvents) to enhance yield and selectivity, as demonstrated in triazolopyrimidine ester synthesis . Safety protocols must include segregated waste storage for halogenated byproducts and collaboration with certified waste management agencies to mitigate environmental risks . Reaction conditions (temperature, pH) should be systematically varied, with purity validated via HPLC or NMR.
Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Cross-validate data using complementary techniques (e.g., X-ray crystallography, mass spectrometry, and 2D NMR) to resolve ambiguities. If contradictions persist, revisit synthetic steps to confirm intermediate purity or assess solvent interactions. Theoretical frameworks, such as molecular orbital theory, can guide spectral interpretation by predicting electronic transitions .
Q. What safety protocols are critical when handling halogenated derivatives of triazolopyridines?
- Methodological Answer : Implement fume hoods for volatile intermediates, use personal protective equipment (PPE) for skin/eye protection, and avoid aqueous disposal of halogenated waste. Follow protocols for brominated analogs, which require specialized waste segregation and third-party disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can theoretical frameworks guide the investigation of structure-activity relationships in triazolopyridine derivatives?
- Methodological Answer : Select frameworks based on the compound’s application (e.g., quantum mechanics for electronic properties, molecular docking for biological targets). For enzyme inhibition studies, use density functional theory (DFT) to model active-site interactions and validate hypotheses via mutagenesis assays . Theoretical models should inform experimental design, such as substituent selection for optimizing binding affinity.
Q. What methodological approaches are recommended for comparative studies between this compound and its structural analogs?
- Methodological Answer : Employ crystallography to analyze steric/electronic differences and computational tools (e.g., molecular dynamics) to predict reactivity. Compare pharmacological profiles via in vitro assays (e.g., IC50 measurements) and correlate substituent effects with bioactivity, as seen in trifluoromethyl-substituted pyrazolopyrimidines .
Q. How should researchers address contradictory results in biological activity assays across independent studies?
- Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell lines, solvent systems) causing disparities. Replicate studies under standardized conditions, controlling for pH, temperature, and solvent polarity. Use embedded experimental designs to integrate quantitative (e.g., dose-response curves) and qualitative (e.g., cell viability observations) data .
Q. What strategies optimize the scalability of triazolopyridine synthesis without compromising purity?
- Methodological Answer : Use flow chemistry for continuous production, monitor intermediates via in-line spectroscopy, and employ crystallization-based purification. Lessons from triazolopyrimidine scale-up suggest optimizing catalyst loading and avoiding exothermic side reactions through controlled reagent addition .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
